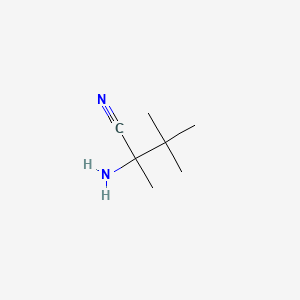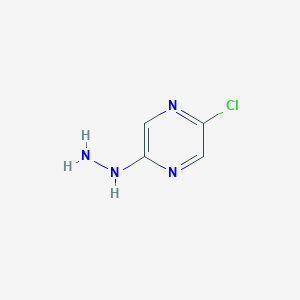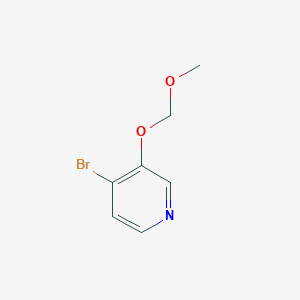
3-Bromo-6-mercaptopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-mercaptopyridine is a heterocyclic organic compound that belongs to the family of pyridines. It is characterized by the presence of a bromine atom at the 3-position and a mercapto (thiol) group at the 6-position on the pyridine ring. This compound has garnered interest in the scientific community due to its unique physical, chemical, and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-6-mercaptopyridine involves the reaction of 5-bromo-2(1H)-pyridone with Lawesson’s reagent in dry toluene under nitrogen atmosphere. The reaction mixture is heated at reflux for one hour, followed by cooling to room temperature to precipitate the product .
Another method involves the reaction of 5-bromo-2(1H)-pyridone with chlorine in carbon tetrachloride and water at 0°C. This method also yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
3-Bromo-6-mercaptopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the substituents.
Common Reagents and Conditions
Lawesson’s Reagent: Used for the synthesis of this compound from 5-bromo-2(1H)-pyridone.
Chlorine: Used in the synthesis involving carbon tetrachloride and water.
Major Products Formed
Disulfides: Formed by the oxidation of the mercapto group.
Substituted Pyridines: Formed by substitution reactions at the bromine position.
科学的研究の応用
3-Bromo-6-mercaptopyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds due to its reactive bromine and mercapto groups.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-6-mercaptopyridine is not fully understood. it is believed to exert its effects through interactions with biological molecules, such as proteins and enzymes. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-Mercaptopyridine: Similar in structure but lacks the bromine atom.
5-Chloropyridine-2-thiol: Similar structure with a chlorine atom instead of bromine.
3-Nitropyridine-2-thiol: Contains a nitro group instead of bromine, used in different chemical reactions and applications.
Uniqueness
3-Bromo-6-mercaptopyridine is unique due to the presence of both bromine and mercapto groups on the pyridine ring. This combination of functional groups makes it a versatile intermediate for the synthesis of various organic compounds and provides it with unique chemical reactivity and biological properties.
特性
IUPAC Name |
5-bromo-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNS/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWXLRZTRDTFMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50581596 |
Source


|
| Record name | 5-Bromopyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56673-34-8 |
Source


|
| Record name | 5-Bromopyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56673-34-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![8-Bromoimidazo[1,2-a]pyridine](/img/structure/B1285415.png)


